molecular formula C26H26N2P2 B099348 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine CAS No. 17239-58-6

1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine

Cat. No.: B099348
CAS No.: 17239-58-6
M. Wt: 428.4 g/mol
InChI Key: KNMQCZORAUHHCY-UHFFFAOYSA-N
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Description

1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications. This compound is characterized by the presence of two diphenylphosphino groups attached to a hydrazine backbone, making it a valuable ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :

[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ]

This method yields the desired compound as a white crystalline powder. The reaction is usually carried out under inert atmosphere to prevent oxidation of the phosphine groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various metal complexes, phosphine oxides, and sulfides. These products are valuable in different catalytic and industrial applications .

Scientific Research Applications

1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine involves its ability to act as a chelating ligand. It forms stable complexes with metal ions through its phosphorus donor atoms. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine is unique due to its hydrazine backbone, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and facilitating various catalytic reactions .

Properties

CAS No.

17239-58-6

Molecular Formula

C26H26N2P2

Molecular Weight

428.4 g/mol

IUPAC Name

1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine

InChI

InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3

InChI Key

KNMQCZORAUHHCY-UHFFFAOYSA-N

SMILES

CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

17239-58-6

Synonyms

1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine

Origin of Product

United States

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